Cas no 1926163-87-2 (Fmoc-a-cyclopropyl-Ala-OH)

Fmoc-a-cyclopropyl-Ala-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-a-cyclopropyl-Ala-OH
- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cyclopropaneacetic acid,
- A-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- A-methyl-, (
- AS)-
-
- MDL: MFCD30748658
- インチ: 1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1
- InChIKey: SBWCIRABWAINIK-NRFANRHFSA-N
- ほほえんだ: OC([C@](C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 351.14705815 g/mol
- どういたいしつりょう: 351.14705815 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- ぶんしりょう: 351.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
Fmoc-a-cyclopropyl-Ala-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMIT-10mg |
Fmoc-a-methyl-(S)-2-cyclopropylglycine |
1926163-87-2 | 98% | 10mg |
$196.00 | 2025-02-13 | |
Aaron | AR01JMIT-100mg |
Fmoc-a-methyl-(S)-2-cyclopropylglycine |
1926163-87-2 | 98% | 100mg |
$556.00 | 2025-02-13 | |
abcr | AB476146-1 g |
Fmoc-a-cyclopropyl-Ala-OH; . |
1926163-87-2 | 1g |
€777.00 | 2023-04-21 | ||
Aaron | AR01JMIT-25mg |
Fmoc-a-methyl-(S)-2-cyclopropylglycine |
1926163-87-2 | 98% | 25mg |
$335.00 | 2025-02-13 | |
Ambeed | A1157312-1g |
Cyclopropaneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-, (αS)- |
1926163-87-2 | 98% | 1g |
$251.0 | 2024-04-22 | |
abcr | AB476146-1g |
Fmoc-a-cyclopropyl-Ala-OH; . |
1926163-87-2 | 1g |
€827.80 | 2025-02-14 |
Fmoc-a-cyclopropyl-Ala-OH 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Fmoc-a-cyclopropyl-Ala-OHに関する追加情報
Professional Introduction to Fmoc-a-cyclopropyl-Ala-OH (CAS No: 1926163-87-2)
The compound Fmoc-a-cyclopropyl-Ala-OH, with the CAS number 1926163-87-2, represents a significant advancement in the field of peptidomimetics and synthetic chemistry. This specialized amino acid derivative has garnered considerable attention due to its unique structural features and potential applications in pharmaceutical research and development. The incorporation of a cyclopropyl group into the alpha-amino acid backbone introduces novel chemical and biological properties, making it a valuable tool for modulating peptide interactions and enhancing drug-like characteristics.
In recent years, the development of peptidomimetics has seen remarkable progress, driven by the need for more stable, bioavailable, and potent therapeutic agents. Among these, Fmoc-a-cyclopropyl-Ala-OH stands out as a promising candidate due to its ability to mimic natural amino acids while offering enhanced resistance to enzymatic degradation. This property is particularly crucial in the design of long-acting peptides and protein mimics, which are increasingly being explored for treating a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
The Fmoc (fluorenylmethyloxycarbonyl) protective group is a cornerstone in solid-phase peptide synthesis (SPPS), providing an efficient and scalable method for constructing complex peptides. The use of Fmoc-a-cyclopropyl-Ala-OH in SPPS allows researchers to incorporate the cyclopropyl moiety into peptide chains with high precision, enabling the creation of novel peptidomimetics with tailored biological activities. This has opened up new avenues for drug discovery, particularly in the realm of targeted therapy where specific molecular interactions are critical.
One of the most compelling aspects of Fmoc-a-cyclopropyl-Ala-OH is its potential to enhance peptide stability. The cyclopropyl group disrupts the conformational flexibility of the peptide backbone, making it less susceptible to proteolytic degradation. This stability is essential for achieving prolonged biological activity, which can lead to improved therapeutic efficacy and reduced dosing frequency. For instance, in the treatment of chronic diseases where sustained exposure to a therapeutic agent is necessary, such stability can significantly improve patient compliance and outcomes.
Recent studies have demonstrated the utility of Fmoc-a-cyclopropyl-Ala-OH in designing peptidomimetics that exhibit enhanced binding affinity to target proteins. By strategically incorporating this residue into peptide ligands, researchers have been able to develop molecules with improved selectivity and potency. For example, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression by mimicking natural substrates or binding pockets with high precision. This underscores the versatility of Fmoc-a-cyclopropyl-Ala-OH as a building block in medicinal chemistry.
The synthesis of Fmoc-a-cyclopropyl-Ala-OH involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and peptidomimetic design. The introduction of the cyclopropyl group requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Advances in synthetic methodologies have made it possible to produce this compound with high purity and scalability, facilitating its use in both academic research and industrial applications.
In conclusion, Fmoc-a-cyclopropyl-Ala-OH (CAS No: 1926163-87-2) represents a significant contribution to the field of peptidomimetics. Its unique structural features offer advantages in terms of stability, bioavailability, and binding affinity, making it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is likely to grow even further. The ongoing exploration of its potential will undoubtedly lead to innovative therapies that address unmet medical needs.
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